molecular formula C19H20FNO3 B5638832 (3S*,4S*)-1-[(3'-fluorobiphenyl-3-yl)carbonyl]-4-methylpiperidine-3,4-diol

(3S*,4S*)-1-[(3'-fluorobiphenyl-3-yl)carbonyl]-4-methylpiperidine-3,4-diol

Cat. No. B5638832
M. Wt: 329.4 g/mol
InChI Key: NDRWGOOHTCRXEY-HKUYNNGSSA-N
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Description

This compound is part of a class of molecules that are studied for their unique structural and chemical properties, which can be of significant interest in medicinal chemistry and materials science. The specific stereoisomers, "(3S*,4S*)", indicate the molecule's chirality, which is critical for its interaction with biological systems and potential applications in stereoselective synthesis.

Synthesis Analysis

Synthesis of related fluorophenyl compounds involves complex organic reactions, where precision in controlling the stereochemistry is crucial. Studies like those by Butler et al. (1998) and Verniest et al. (2010) provide insights into the synthesis pathways that may be applicable to this compound, focusing on the importance of controlling stereochemistry to achieve the desired isomer (Butler et al., 1998) (Verniest et al., 2010).

Molecular Structure Analysis

The molecular structure, particularly the stereochemistry, influences the compound's chemical reactivity and potential interactions. Studies on similar compounds, employing techniques like X-ray crystallography and NMR spectroscopy, help in understanding the 3D arrangement of atoms in the molecule and the impact of the fluorophenyl group on its overall structure (Peeters et al., 1994).

properties

IUPAC Name

[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(3-fluorophenyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3/c1-19(24)8-9-21(12-17(19)22)18(23)15-6-2-4-13(10-15)14-5-3-7-16(20)11-14/h2-7,10-11,17,22,24H,8-9,12H2,1H3/t17-,19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRWGOOHTCRXEY-HKUYNNGSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1O)C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN(C[C@@H]1O)C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(3-fluorophenyl)phenyl]methanone

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